molecular formula C53H98O6 B8088833 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester

9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester

Cat. No.: B8088833
M. Wt: 831.3 g/mol
InChI Key: MTWYSKGJIDFSRC-DHSNEXAOSA-N
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Description

9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester typically involves the esterification of linoleic acid with 1-oxohexadecyl groups. This process can be carried out using various catalysts and reaction conditions to optimize yield and purity. Commonly, the reaction is performed under anhydrous conditions to prevent hydrolysis and ensure the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moiety. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols. Sodium borohydride is a typical reducing agent used in such reactions.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of epoxides, diols, or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a model molecule in studies of esterification and transesterification reactions. It also serves as a substrate in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its role in lipid metabolism and its potential effects on cell membrane properties. It is also used in the development of lipid-based drug delivery systems.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. It is also investigated for its role in skin health and wound healing.

Industry: In the industrial sector, the compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also utilized in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism by which 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester exerts its effects is primarily related to its interaction with lipid membranes. The compound can integrate into cell membranes, altering their fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane protein function. Additionally, the compound’s metabolites may interact with specific molecular targets, such as enzymes involved in lipid metabolism.

Comparison with Similar Compounds

    9Z,12Z-octadecadienoic acid (linoleic acid): A precursor to the compound, known for its essential fatty acid properties.

    9,12,15-octadecatrienoic acid (linolenic acid): Another polyunsaturated fatty acid with similar structural features but with three double bonds.

    9Z,12Z-octadecadienoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: A related ester with different functional groups.

Uniqueness: The uniqueness of 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester lies in its specific esterification pattern, which imparts distinct physicochemical properties. This compound’s dual ester groups provide unique interactions with lipid membranes and potential for diverse chemical modifications, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYSKGJIDFSRC-DHSNEXAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313271
Record name 1,2-Dipalmito-3-linolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2535-35-5
Record name 1,2-Dipalmito-3-linolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2535-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmito-3-linolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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